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Compound of Interest

Compound Name: MK-6913

Cat. No.: B1459769

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-6913 is a highly substituted tetrahydrofluorene derivative identified as a potent and
selective agonist for the Estrogen Receptor 3 (ERB). Developed by Merck, it was investigated
for the treatment of vasomotor symptoms (hot flashes) in postmenopausal women. However, its
clinical development was discontinued during Phase Il trials due to a lack of efficacy. This guide
provides a comprehensive overview of the chemical structure of MK-6913, its synthesis, and its
intended mechanism of action based on publicly available scientific literature and clinical trial
information.

Chemical Structure and Properties

MK-6913 is a complex heterocyclic molecule with a tetrahydrofluorene core. Its chemical
identity is defined by its IUPAC name, SMILES string, and other identifiers which are
summarized in the table below.
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Identifier Value Reference

(8R,10aS)-6-
(Trifluoromethyl)-8,9,10,11-
tetrahydro-8,10a-
methanocyclohepta[1]
[2]indeno[4,5-d][1][2][3]triazol-
7(3H)-one

IUPAC Name

0=C1C=C2C3=CC=C(N(C(C)
SMILES String (C)C)N=N4)C4=C3C[C@]2(C  [1]
COC5=CC=CC=C5)CC1

Chemical Formula C25H27Ns0 [1]

CAS Number 1398510-92-3 [1]

Quantitative Data

Despite being described as a "potent and selective" ER[3 agonist, specific quantitative data on
the binding affinity (e.g., Ki or ICso values for ERa and ER[3) and in vitro/in vivo potency of MK-
6913 are not readily available in the public domain. The discontinuation of its clinical
development likely precluded the publication of detailed pharmacological data.
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Parameter

Value

Remarks

ERp Binding Affinity

Not publicly available.

Described as a potent and
selective agonist, suggesting
high affinity for ERB and
significantly lower affinity for
ERa.

ERa Binding Affinity

Not publicly available.

In Vitro Potency (ECso)

Not publicly available.

In Vivo Efficacy

Failed to meet primary efficacy
endpoints in a Phase Il clinical
trial for the treatment of hot

flashes.

The clinical trial
(NCT01015677) was
terminated due to lack of
efficacy, indicating insufficient
in vivo effect at the doses
studied for the intended

indication.

Experimental Protocols: Chemical Synthesis

The enantioselective synthesis of MK-6913 has been described in detail in the scientific
literature, specifically in Organic Process Research & Development. The synthesis is a multi-

step process designed for large-scale production. A summarized workflow is provided below.
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Simplified Synthesis Workflow of MK-6913

(Starting Materials)

Key stereocenter introduction

Chiral Auxiliary-Mediated Dialkylation

Core structure formation

Construction of Tetrahydrofluorene Core

Gntroduction of Trifluoromethyl Groua

l

Formation of Triazole Ring

Final modification

Final Product: MK-6913

Click to download full resolution via product page

A simplified workflow for the synthesis of MK-6913.

Key Experimental Steps:

The synthesis of MK-6913 is a complex, multi-step process. The following is a high-level
summary of the key transformations described in the literature. For complete experimental
details, including reagent quantities, reaction conditions, and purification methods, it is
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essential to consult the primary publication: Maddess, M. L., et al. (2014). Enantioselective
Synthesis of a Highly Substituted Tetrahydrofluorene Derivative as a Potent and Selective
Estrogen Receptor Beta Agonist. Organic Process Research & Development, 18(4), 528-538.

o Asymmetric Dialkylation: A key step in the synthesis involves a chiral auxiliary-mediated
dialkylation to establish the critical all-carbon quaternary stereocenter with high enantiomeric
excess.

e Ring Formation: The tetrahydrofluorene core structure is constructed through a series of
cyclization reactions.

o Functional Group Interconversion: Subsequent steps involve the introduction and
modification of functional groups, including the incorporation of the trifluoromethyl group and
the formation of the triazole ring system.

Signaling Pathway

As a selective ER[ agonist, MK-6913 is designed to mimic the effects of endogenous
estrogens by binding to and activating the Estrogen Receptor 3. The development of MK-6913
was discontinued before its specific signaling cascade was fully elucidated and published. The
diagram below illustrates a generalized signaling pathway for ER[3 agonists.

Generalized ER Signaling Pathway
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A generalized signaling pathway for an ER[3 agonist like MK-6913.
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Description of the Pathway:

e Binding: MK-6913, as an ER[3 agonist, binds to the ligand-binding domain of the Estrogen
Receptor (3, which is typically located in the cytoplasm in an inactive state, complexed with
heat shock proteins (HSPSs).

» Conformational Change and Dimerization: Upon ligand binding, ER[3 undergoes a
conformational change, leading to its dissociation from the HSPs and the formation of a
homodimer (or heterodimer with ERQ).

» Nuclear Translocation: The activated ERB dimer translocates into the nucleus.

» DNA Binding and Transcription Initiation: In the nucleus, the dimer binds to specific DNA
sequences known as Estrogen Response Elements (ERES) in the promoter regions of target
genes. This binding event, along with the recruitment of coactivator proteins, initiates the
transcription of those genes.

o Cellular Response: The newly synthesized proteins bring about the physiological response
associated with ER[3 activation.

Clinical Development and Discontinuation

MK-6913 was advanced into clinical trials for the treatment of moderate-to-very-severe
vasomotor symptoms (hot flashes) in postmenopausal women. A Phase Il study
(NCT01015677) was initiated to assess its safety, tolerability, and efficacy. However, in 2010,
Merck and its partner Karo Bio announced the discontinuation of the development of MK-6913
for this indication. The decision was based on an interim analysis of the Phase Il data which
showed that the compound did not meet the pre-defined efficacy criteria. No significant safety
concerns were publicly reported.

Conclusion

MK-6913 is a well-characterized chemical entity with a sophisticated, stereospecific synthesis.
It was designed as a selective ER[3 agonist with the therapeutic goal of treating menopausal
symptoms. Despite a strong preclinical rationale, MK-6913 failed to demonstrate sufficient
efficacy in clinical trials, leading to the cessation of its development. This technical guide
summarizes the available chemical and clinical information on MK-6913, highlighting the
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challenges in translating preclinical potency into clinical effectiveness. The information
presented serves as a valuable case study for researchers and professionals in the field of
drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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